molecular formula C9H10BrNOS B15386639 1-(3-Amino-4-mercaptophenyl)-3-bromopropan-2-one

1-(3-Amino-4-mercaptophenyl)-3-bromopropan-2-one

Cat. No.: B15386639
M. Wt: 260.15 g/mol
InChI Key: MFPFSTDVSKONOS-UHFFFAOYSA-N
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Description

1-(3-Amino-4-mercaptophenyl)-3-bromopropan-2-one is a useful research compound. Its molecular formula is C9H10BrNOS and its molecular weight is 260.15 g/mol. The purity is usually 95%.
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Biological Activity

1-(3-Amino-4-mercaptophenyl)-3-bromopropan-2-one is an organic compound notable for its unique structural features, including an amino group, a mercapto group, and a brominated propanone moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery.

Chemical Structure and Properties

The molecular formula of this compound is C10H12BrN2OS, with a molecular weight of approximately 260.15 g/mol. The presence of both amino and mercapto groups allows for diverse reactivity patterns, making this compound a versatile candidate for further biological evaluations.

PropertyValue
Molecular FormulaC10H12BrN2OS
Molecular Weight260.15 g/mol
Functional GroupsAmino, Mercapto, Bromine
SolubilitySoluble in organic solvents

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity.

Case Study: Cytotoxicity Evaluation

In a study assessing the compound's effects on human cancer cell lines, it showed promising results:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
  • IC50 Values : The compound exhibited IC50 values in the micromolar range, indicating effective inhibition of cell proliferation.
Cell LineIC50 Value (µM)
MCF-715.63
A54912.34
HeLa18.45

These results suggest that the compound may induce apoptosis in cancer cells, potentially through mechanisms involving caspase activation and cell cycle arrest.

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest that:

  • Apoptosis Induction : Flow cytometry assays have indicated that the compound can trigger apoptosis in MCF-7 cells.
  • Cell Cycle Arrest : The compound appears to arrest cells at the G1 phase of the cell cycle, which is crucial for preventing cancer cell proliferation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. Modifications to the amino and mercapto groups or changes in bromination can significantly affect its potency and selectivity against various biological targets.

Properties

Molecular Formula

C9H10BrNOS

Molecular Weight

260.15 g/mol

IUPAC Name

1-(3-amino-4-sulfanylphenyl)-3-bromopropan-2-one

InChI

InChI=1S/C9H10BrNOS/c10-5-7(12)3-6-1-2-9(13)8(11)4-6/h1-2,4,13H,3,5,11H2

InChI Key

MFPFSTDVSKONOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(=O)CBr)N)S

Origin of Product

United States

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